molecular formula C46H90N4O3 B13766707 (2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid CAS No. 72050-94-3

(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid

Cat. No.: B13766707
CAS No.: 72050-94-3
M. Wt: 747.2 g/mol
InChI Key: ZAUXBVWOUAHDNE-DNQOEQQESA-N
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Description

The compound “(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid” is a structurally complex molecule featuring a central oxobutanoic acid backbone substituted with two 3-[(Z)-octadec-9-enylamino]propylamino groups. This limits a detailed discussion of its synthesis, physicochemical properties, or biological activity.

Properties

CAS No.

72050-94-3

Molecular Formula

C46H90N4O3

Molecular Weight

747.2 g/mol

IUPAC Name

(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid

InChI

InChI=1S/C46H90N4O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-47-39-35-41-49-44(46(52)53)43-45(51)50-42-36-40-48-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,44,47-49H,3-16,21-43H2,1-2H3,(H,50,51)(H,52,53)/b19-17-,20-18-/t44-/m0/s1

InChI Key

ZAUXBVWOUAHDNE-DNQOEQQESA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCNCCCN[C@@H](CC(=O)NCCCNCCCCCCCC/C=C\CCCCCCCC)C(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNCCCNC(CC(=O)NCCCNCCCCCCCCC=CCCCCCCCC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid typically involves multiple steps, starting from simpler organic molecules. The process may include the following steps:

    Formation of the Octadec-9-enylamine: This step involves the reaction of octadec-9-ene with an amine to form octadec-9-enylamine.

    Coupling with Propylamine: The octadec-9-enylamine is then reacted with propylamine under specific conditions to form the intermediate compound.

    Formation of the Final Product: The intermediate compound is further reacted with a suitable reagent to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct comparisons for “(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid” are unavailable, structurally analogous compounds from the evidence are analyzed below:

(2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic Acid

  • Structure: A simpler oxobutanoic acid derivative with a single (Z)-configured isopropylamino substituent.
  • Key Properties (from ): Molecular formula: C₇H₁₁NO₃ Molecular weight: 157.167 g/mol Hydrogen bond donors/acceptors: 2/4 XLogP3: -0.7 (indicating moderate hydrophilicity)
  • Comparison: The absence of long alkyl chains (vs. Z-octadecenyl in the target compound) reduces lipophilicity, likely limiting membrane interaction efficacy. The single amino substituent contrasts with the bis-aminopropylamino groups in the target compound, which may enhance multivalent binding or self-assembly properties .

3-Benzoylpropionic Acid Derivatives

  • Examples: Hypolipidemic 3-(4-phenoxybenzoyl)propionic acid derivatives ().
  • Structure-Activity Insights: The propionic acid backbone is substituted with aromatic groups (e.g., phenoxybenzoyl), enabling π-π interactions with biological targets. These derivatives exhibit hypolipidemic and antirheumatic activities, as shown in rodent models .
  • Comparison :
    • The target compound’s long unsaturated alkyl chains may confer superior lipid solubility and tissue penetration compared to aromatic-substituted analogs.
    • The lack of aromatic moieties in the target compound suggests divergent mechanisms of action (e.g., membrane disruption vs. receptor binding).

N-Ethylmaleamic Acid

  • Structure: A maleamic acid derivative with an ethylamino group.
  • Key Properties (inferred from ):
    • Smaller molecular weight (<200 g/mol) and simpler substituents.
  • Comparison :
    • The target compound’s larger size and branched substituents may hinder renal clearance, prolonging half-life but increasing toxicity risks.

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